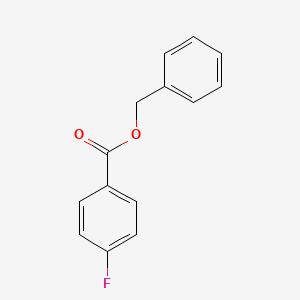

Benzyl 4-fluorobenzoate

概要

説明

Benzyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrolysis and Biodegradation Pathways

Benzyl 4-fluorobenzoate undergoes hydrolysis under both acidic/basic conditions and enzymatic action, yielding 4-fluorobenzoic acid and benzyl alcohol.

Chemical Hydrolysis

-

Acidic Conditions : Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.

-

Basic Conditions : Saponification generates the 4-fluorobenzoate anion and benzyl alcohol.

Enzymatic Degradation

Pseudomonad strains (e.g., Pseudomonas putida IE653) metabolize this compound via intermediate hydrolysis to 4-fluorobenzoic acid (4FBZ) and further defluorination (Table 1) .

Table 1. Metabolites from 4-Fluorobenzoate Biodegradation

| Strain | Metabolites Detected | Key Intermediate |

|---|---|---|

| P. putida | 4-Fluorobenzoic acid, 3-Fluoromuconate | 4-Fluorocatechol |

| T. aromatica | Benzoyl-CoA, HF (via 4-F-BzCoA) | 4-F-BzCoA |

In Thauera aromatica, ATP-dependent class I benzoyl-CoA reductase (BCR) catalyzes reductive defluorination of 4-fluorobenzoyl-CoA (4-F-BzCoA) to benzoyl-CoA (BzCoA) and HF, with a K<sub>m</sub> of 97 μM for 4-F-BzCoA .

Transborylation-Mediated Catalytic Reactions

This compound participates in transborylation reactions using 9-borabicyclo[3.3.1]nonane (H-B-9-BBN) as a catalyst, enabling C–F and C–O bond activation.

C–F Arylation

H-B-9-BBN facilitates Friedel-Crafts-type arylation of benzyl fluorides with arenes via B–F/B–H transborylation. For example, 4-(tert-butyl)benzyl fluoride reacts with benzene derivatives to form diarylmethanes (Table 2) .

Table 2. Catalytic C–F Arylation of Benzyl Fluorides

| Substrate | Arene | Product Yield (%) | Selectivity (para:ortho:meta) |

|---|---|---|---|

| 4-(tert-Butyl)benzyl fluoride | d<sup>6</sup>-Benzene | 95 | >20:1 |

| 4-Chlorobenzyl fluoride | Toluene | 82 | 15:1 |

Key steps include:

-

Fluoride Abstraction : H-B-9-BBN coordinates to the benzyl fluoride, generating a carbocation intermediate.

-

Arenium Ion Formation : Nucleophilic attack by the arene forms a Wheland intermediate.

-

Deprotonation : Fluoroborohydride deprotonates the intermediate, releasing H<sub>2</sub>.

-

Transborylation : FBpin regenerates H-B-9-BBN via B–F/B–H exchange (ΔG = −12.4 kcal/mol) .

Esterification via B–O Transborylation

H-B-9-BBN catalyzes the dehydrocoupling of carboxylic acids with HBpin to form acyloxyboronic esters (e.g., 4-fluorobenzoate-Bpin), which react with alkyl fluorides to yield esters like this compound (Scheme 1) .

Scheme 1. Mechanistic Pathway for C–F Esterification

-

Dehydrocoupling : H-B-9-BBN reacts with 4-fluorobenzoic acid to form acyloxy-B-9-BBN.

-

B–O Transborylation : Acyloxy-B-9-BBN exchanges with HBpin, generating 4-fluorobenzoate-Bpin.

-

C–F Esterification : 4-fluorobenzoate-Bpin reacts with benzyl fluoride, releasing FBpin and forming this compound (k = 0.15 min<sup>−1</sup> at 30°C) .

Table 3. Substrate Scope for C–F Esterification

| Alkyl Fluoride | Carboxylic Acid | Product Yield (%) |

|---|---|---|

| 4-(tert-Butyl)benzyl fluoride | 4-Fluorobenzoic acid | 88 |

| 1-Adamantyl fluoride | N-Boc-proline | 73 |

Stability and Functional Group Tolerance

This compound exhibits stability toward electron-withdrawing groups (e.g., nitro, trifluoromethoxy) but is unreactive with strongly coordinating arenes (e.g., pyridine). The C–F bond remains intact under mild conditions but undergoes cleavage in enzymatic or high-temperature catalytic systems .

特性

CAS番号 |

59986-44-6 |

|---|---|

分子式 |

C14H11FO2 |

分子量 |

230.23 g/mol |

IUPAC名 |

benzyl 4-fluorobenzoate |

InChI |

InChI=1S/C14H11FO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

InChIキー |

CNTWNLQFUTWHID-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)F |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)F |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。